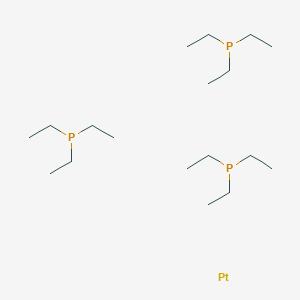
Platinum, tris(triethylphosphine)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, tris(triethylphosphine)- is a coordination compound with the chemical formula Pt(PEt₃)₃. This compound is characterized by the presence of three triethylphosphine ligands coordinated to a central platinum atom. It is a member of the broader class of platinum-phosphine complexes, which are known for their applications in catalysis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, tris(triethylphosphine)- typically involves the reduction of a platinum(II) precursor in the presence of triethylphosphine. One common method starts with potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The reduction is carried out using an alkaline ethanol solution, which facilitates the formation of the desired platinum(0) complex. The reaction can be summarized as follows:
[ \text{K}_2[\text{PtCl}_4] + 3\text{PEt}_3 + 2\text{KOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Pt(PEt}_3)_3 + 4\text{KCl} + \text{CH}_3\text{CHO} + 2\text{H}_2\text{O} ]
This reaction proceeds in two steps: first, the formation of a platinum(II) complex, and second, its reduction to the platinum(0) state .
Industrial Production Methods
Industrial production methods for Platinum, tris(triethylphosphine)- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Platinum, tris(triethylphosphine)- undergoes various types of chemical reactions, including:
Oxidation: The compound can react with oxidizing agents to form platinum(II) derivatives.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new platinum complexes.
Addition: The compound can add to unsaturated organic molecules, forming new organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Chlorine (Cl₂) and oxygen (O₂) are common oxidizing agents used in reactions with Platinum, tris(triethylphosphine)-.
Substitution Reagents: Various phosphines and other ligands can be used to substitute the triethylphosphine ligands.
Addition Reagents: Unsaturated organic molecules such as alkenes and alkynes are commonly used in addition reactions.
Major Products
The major products formed from these reactions include platinum(II) complexes, substituted platinum-phosphine complexes, and organometallic compounds with new carbon-platinum bonds .
科学研究应用
Platinum, tris(triethylphosphine)- has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Materials Science: The compound is used in the synthesis of advanced materials, including conductive polymers and nanomaterials.
Medicine: Platinum complexes are studied for their potential anticancer properties.
作用机制
The mechanism of action of Platinum, tris(triethylphosphine)- involves its ability to coordinate with various substrates, facilitating chemical transformations. In catalysis, the platinum center acts as a Lewis acid, activating substrates for subsequent reactions. In biological systems, the compound can interact with DNA and proteins, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
Tetrakis(triphenylphosphine)platinum(0): This compound has four triphenylphosphine ligands instead of three triethylphosphine ligands.
Tris(triphenylphosphine)platinum(0): Similar to the tris(triethylphosphine) complex but with triphenylphosphine ligands.
Uniqueness
Platinum, tris(triethylphosphine)- is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other platinum-phosphine complexes. The triethylphosphine ligands provide a different steric and electronic environment compared to triphenylphosphine, leading to variations in catalytic activity and biological interactions .
属性
CAS 编号 |
39045-37-9 |
|---|---|
分子式 |
C18H45P3Pt |
分子量 |
549.6 g/mol |
IUPAC 名称 |
platinum;triethylphosphane |
InChI |
InChI=1S/3C6H15P.Pt/c3*1-4-7(5-2)6-3;/h3*4-6H2,1-3H3; |
InChI 键 |
BWCJRZHVPWFFBH-UHFFFAOYSA-N |
规范 SMILES |
CCP(CC)CC.CCP(CC)CC.CCP(CC)CC.[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



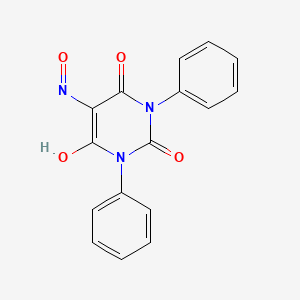

![6-ethoxy-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B14660791.png)

![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)


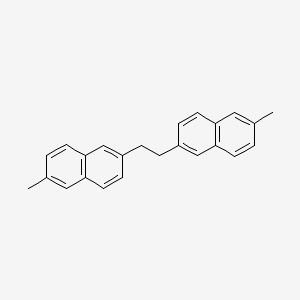


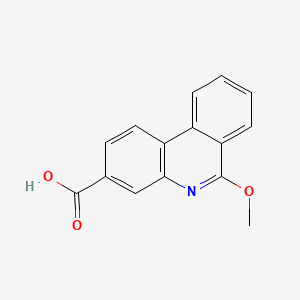
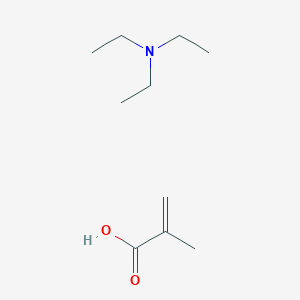
![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)
